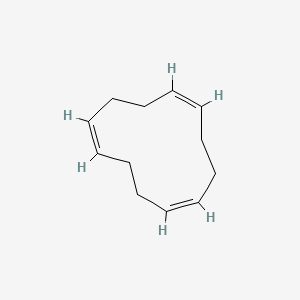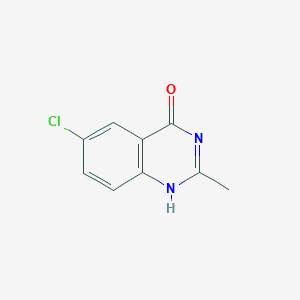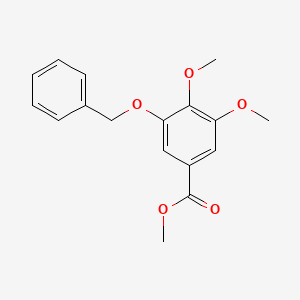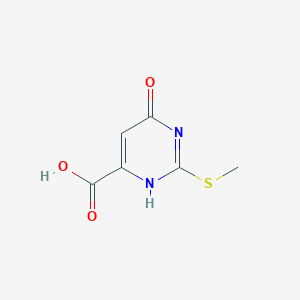![molecular formula C16H14N2O2S B7771770 4-[(4-hydroxyphenyl)methyl]-1-phenyl-2-sulfanyl-4H-imidazol-5-one](/img/structure/B7771770.png)
4-[(4-hydroxyphenyl)methyl]-1-phenyl-2-sulfanyl-4H-imidazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is an organotin compound with the molecular formula C12H10SSn and a molecular weight of 304.98 g/mol . This compound is characterized by the presence of a tin atom bonded to two phenyl groups and a sulfur atom.
准备方法
Synthetic Routes and Reaction Conditions: Diphenylstannanethione can be synthesized through the reaction of diphenyltin dichloride with hydrogen sulfide. The reaction typically occurs in an organic solvent such as toluene or benzene under reflux conditions. The general reaction is as follows:
(C6H5)2SnCl2+H2S→(C6H5)2SnS+2HCl
Industrial Production Methods: In industrial settings, the production of diphenylstannanethione involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production.
化学反应分析
Types of Reactions: Diphenylstannanethione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenyltin oxide.
Reduction: It can be reduced to form diphenyltin hydride.
Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used under mild conditions.
Major Products Formed:
Oxidation: Diphenyltin oxide.
Reduction: Diphenyltin hydride.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学研究应用
Diphenylstannanethione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in anticancer and antimicrobial agents.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
作用机制
The mechanism by which diphenylstannanethione exerts its effects involves the interaction of the tin atom with various molecular targets. The sulfur atom in the compound can form strong bonds with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. The phenyl groups provide stability and enhance the compound’s reactivity.
相似化合物的比较
- Diphenyltin dichloride
- Diphenyltin oxide
- Diphenyltin hydride
Comparison: Diphenylstannanethione is unique due to the presence of the sulfur atom bonded to the tin atom, which imparts distinct chemical properties. Compared to diphenyltin dichloride, it is less reactive towards nucleophiles but more reactive towards oxidizing agents. Compared to diphenyltin oxide, it has a higher affinity for metal ions, making it more effective in catalysis.
属性
IUPAC Name |
4-[(4-hydroxyphenyl)methyl]-1-phenyl-2-sulfanyl-4H-imidazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-13-8-6-11(7-9-13)10-14-15(20)18(16(21)17-14)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFDDJINTNHAEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(N=C2S)CC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C(N=C2S)CC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
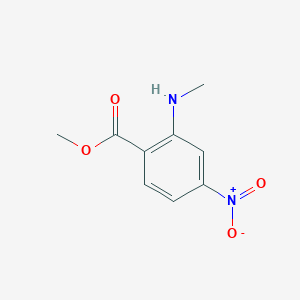
![N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide](/img/structure/B7771702.png)
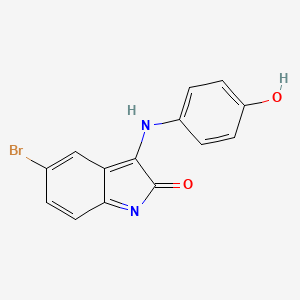
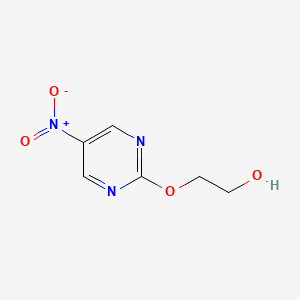
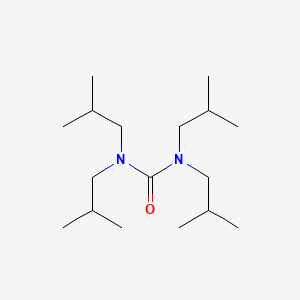
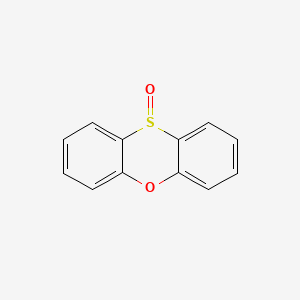
![2-[(tert-butoxycarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B7771750.png)

